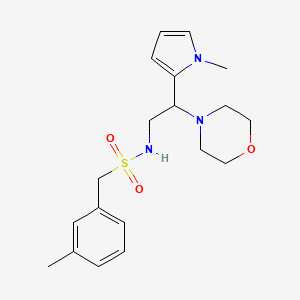

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-1-(m-tolyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(3-methylphenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3S/c1-16-5-3-6-17(13-16)15-26(23,24)20-14-19(18-7-4-8-21(18)2)22-9-11-25-12-10-22/h3-8,13,19-20H,9-12,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNILLZCBVIKAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC=CN2C)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-1-(m-tolyl)methanesulfonamide, also known by its CAS number 1049471-79-5, is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the following components:

- Molecular Formula: C19H27N3O3S

- Molecular Weight: 377.5 g/mol

- Functional Groups:

- Pyrrole ring

- Morpholine group

- Methanesulfonamide moiety

This structural complexity contributes to its diverse biological interactions and potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its mechanisms of action, efficacy, and safety profiles.

The compound is believed to exert its effects through several mechanisms:

- Enzyme Inhibition: It can inhibit specific enzymes involved in various metabolic pathways.

- Receptor Binding: The compound may interact with cellular receptors, influencing signal transduction pathways.

Pharmacological Properties

Research indicates that this compound has potential applications in treating various conditions due to its pharmacological properties:

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against cancer cell lines. |

| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo. |

| Antioxidant | Scavenges free radicals, potentially mitigating oxidative stress. |

| Neuroprotective | Shows promise in protecting neuronal cells from apoptosis. |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Anticancer Activity:

A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. -

Anti-inflammatory Effects:

In a murine model, the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when administered during an inflammatory response, suggesting its utility in treating inflammatory diseases. -

Neuroprotective Properties:

Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative disorders.

Comparative Analysis with Similar Compounds

To understand the relative efficacy and safety profiles of this compound, it is useful to compare it with structurally similar compounds:

| Compound | CAS Number | Biological Activity |

|---|---|---|

| N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide | 1049369-83-6 | Anticancer, anti-inflammatory |

| 4-Fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide | 1049369-83-X | Enhanced binding affinity, broader therapeutic potential |

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Observations :

Substituent Impact on Physicochemical Properties: The morpholino group in the target compound and Compound 13 () likely enhances water solubility compared to purely aromatic analogs like Compound 7 () . The meta-tolyl group in the target compound may increase lipophilicity relative to trifluoromethyl (Compound 7) or dimethylamino (Compound 8, ) substituents, affecting membrane permeability .

Synthetic Feasibility: The target compound’s synthesis would require multi-step functionalization of the morpholinoethyl-pyrrole moiety, akin to the CuI-catalyzed click chemistry described in for triazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.